molecular formula C12H16Cl2N2O B8035186 4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride

4-Chloro-N-(piperidin-4-yl)benzamide hydrochloride

Cat. No.: B8035186
M. Wt: 275.17 g/mol
InChI Key: AQPZJXIIJZBEOR-UHFFFAOYSA-N
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Description

4-Chloro-N-piperidin-4-ylbenzamide hydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group attached to a benzamide structure, which is further linked to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-piperidin-4-ylbenzamide hydrochloride typically involves the reaction of 4-chlorobenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-N-piperidin-4-ylbenzamide hydrochloride may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process may include additional steps such as solvent extraction, distillation, and drying to achieve the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-piperidin-4-ylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-piperidin-4-ylbenzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-piperidin-4-ylbenzamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N-(piperidin-4-yl)benzamide: Similar structure but without the hydrochloride salt.

    4-Methyl-N-(piperidin-4-yl)benzamide hydrochloride: Similar structure with a methyl group instead of a chloro group.

Uniqueness

4-Chloro-N-piperidin-4-ylbenzamide hydrochloride is unique due to the presence of the chloro group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of new chemical entities and the study of biological activities .

Properties

IUPAC Name

4-chloro-N-piperidin-4-ylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPZJXIIJZBEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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